Diclofensine

Description

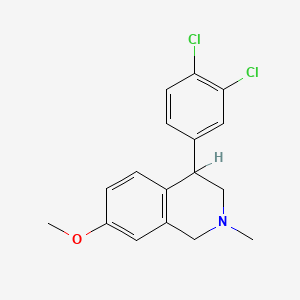

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30867264 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67165-56-4 | |

| Record name | Diclofensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Biochemical Target of Diclofensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative, is a potent triple monoamine reuptake inhibitor. This guide provides an in-depth analysis of its primary biochemical targets: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Through a comprehensive review of its binding affinities and the experimental methodologies used for their determination, this document serves as a technical resource for professionals in neuroscience and pharmacology.

Introduction

Developed in the 1970s, this compound (Ro 8-4650) was investigated as a novel antidepressant. Its mechanism of action revolves around the inhibition of monoamine neurotransmitter reuptake, which leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This modulation of monoaminergic signaling pathways is central to its pharmacological effects. Understanding the precise interactions of this compound with its primary targets is crucial for the rational design of new therapeutics and for elucidating the neurobiological underpinnings of mood disorders.

Primary Biochemical Targets and Binding Affinity

The primary biochemical targets of this compound are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1][2]. By binding to these transporters, this compound competitively inhibits the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of the neurotransmitters in the synapse, thereby enhancing their signaling.

Quantitative Binding Affinity Data

The affinity of this compound for its targets is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

| Target Transporter | Neurotransmitter | Binding Affinity (Ki) in nM |

| Dopamine Transporter (DAT) | Dopamine | 16.8[1][2] |

| Norepinephrine Transporter (NET) | Norepinephrine | 15.7[1][2] |

| Serotonin Transporter (SERT) | Serotonin | 51[1][2] |

Table 1: Binding Affinities of this compound for Monoamine Transporters.

Signaling Pathway

This compound's mechanism of action directly impacts the signaling cascade of monoamine neurotransmitters. The following diagram illustrates the canonical monoamine signaling pathway and the point of intervention by this compound.

Experimental Protocols

The determination of this compound's binding affinities for monoamine transporters is primarily achieved through in vitro radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Ki Determination

This method quantifies the affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its target transporter.

4.1.1. Materials and Reagents

-

Biological Material: Rat brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET) or cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

For NET: [³H]Nisoxetine.

-

For SERT: [³H]Citalopram or [³H]Paroxetine.

-

-

Test Compound: this compound hydrochloride.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

4.1.2. Procedure

-

Membrane Preparation: Homogenize the brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the transport of radiolabeled neurotransmitters into cells or synaptosomes.

4.2.1. Materials and Reagents

-

Biological Material: Synaptosomes prepared from rat brain tissue or cell lines expressing the target transporters.

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Test Compound: this compound hydrochloride.

-

Buffers and Reagents: Krebs-Ringer-HEPES buffer, inhibitors of non-specific uptake (e.g., desipramine to block NET and SERT when measuring DAT uptake).

4.2.2. Procedure

-

Preparation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake and subsequently calculate the Ki value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a radioligand binding assay.

Conclusion

This compound's primary biochemical targets are the dopamine, norepinephrine, and serotonin transporters, for which it exhibits high binding affinity. Its action as a triple reuptake inhibitor underpins its potential as an antidepressant. The experimental protocols detailed herein, particularly radioligand binding and neurotransmitter uptake assays, are fundamental to characterizing the pharmacological profile of this compound and similar compounds. This technical guide provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics targeting the monoaminergic systems.

References

Chemical structure of Diclofensine (Ro 8-4650)

An In-depth Technical Guide to the Chemical Structure and Activity of Diclofensine (Ro 8-4650)

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (Ro 8-4650), a potent triple monoamine reuptake inhibitor. It details the compound's chemical structure, synthesis, mechanism of action, and relevant experimental data, designed to support advanced research and development activities.

Core Chemical Identity

This compound is a tetrahydroisoquinoline derivative developed by Hoffmann-La Roche in the 1970s.[1][2] Its primary activity is attributed to the (S)-isomer.[1][2] The compound is characterized by a 4-(3,4-dichlorophenyl) substituent on the isoquinoline core.

Chemical and Physical Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Identifier | Value | Reference |

| IUPAC Name | 4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1][2][3] |

| CAS Number | 67165-56-4 | [1][2][3] |

| PubChem CID | 68871 | [1][2][3] |

| Molecular Formula | C₁₇H₁₇Cl₂NO | [1][2][3] |

| Molar Mass | 322.23 g/mol | [2][3] |

| SMILES | CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | [1][3] |

| InChI | InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | [1][3] |

| InChIKey | ZJDCGVDEEHWEIG-UHFFFAOYSA-N | [1][3] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process involving the formation of the core tetrahydroisoquinoline structure.[2] A representative synthetic route is outlined below.[2][4]

References

An In-depth Technical Guide to the Core Properties of Diclofensine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofensine hydrochloride (Ro 8-4650) is a psychoactive compound belonging to the tetrahydroisoquinoline class of chemicals.[1][2] Developed in the 1970s by Hoffmann-La Roche, it was initially investigated as a novel antidepressant.[1] this compound acts as a triple monoamine reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Although it demonstrated efficacy in clinical trials for depression with a relatively favorable side effect profile, its development was ultimately discontinued, potentially due to concerns regarding its abuse potential.[1][3] This document provides a comprehensive technical overview of the physicochemical, pharmacodynamic, and available experimental data for this compound hydrochloride.

Physicochemical Properties

This compound hydrochloride is a crystalline solid.[4] Key identifying and physical characteristics are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₇Cl₂NO · HCl | [4] |

| Molecular Weight | 358.7 g/mol | [4] |

| CAS Number | 34041-84-4 | [4] |

| Melting Point | 222-225°C (decomposes) | |

| Solubility | Soluble in Methanol (10 mg/ml) | [4] |

| Appearance | White to Off-White Solid |

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine reuptake. By binding to DAT, NET, and SERT, it blocks the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission. The (S)-isomer of this compound is reported to be the active enantiomer.[1]

The binding affinities of this compound for the three monoamine transporters have been determined through in vitro studies, and the reported values are presented in the following table.

| Transporter | Binding Affinity (Kᵢ) | Inhibition Potency (IC₅₀) | Source |

| Dopamine Transporter (DAT) | 16.8 nM | 0.74 nM | [1][5] |

| Norepinephrine Transporter (NET) | 15.7 nM | 2.3 nM | [1][5] |

| Serotonin Transporter (SERT) | 51 nM | 3.7 nM | [1][5] |

Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assays (General Protocol)

The binding affinities of this compound hydrochloride for DAT, NET, and SERT are typically determined using radioligand binding assays with membrane preparations from rat brain tissue or cells expressing the recombinant human transporters. A general protocol for such an assay is outlined below.

1. Membrane Preparation:

-

Tissue (e.g., rat striatum for DAT, whole brain for NET and SERT) or cells expressing the target transporter are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [¹²⁵I]RTI-55 for DAT) and varying concentrations of this compound hydrochloride.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor for the respective transporter.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Animal Study of Motivational Behavior (Summarized Protocol)

A study investigating the effect of this compound on motivational deficits in rats utilized the following methodology.

1. Animals:

-

Adult male Sprague-Dawley rats were used in the study.

2. Drug Preparation and Administration:

-

This compound was dissolved in a vehicle consisting of 10% dimethyl sulfoxide (DMSO), 15% Tween 80, and 75% 0.9% saline.[6]

-

The drug was administered via intraperitoneal (IP) injection at doses ranging from 1.25 to 10.0 mg/kg.

3. Behavioral Model:

-

A tetrabenazine (TBZ)-induced motivational impairment model was used. TBZ is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes synaptic monoamines.

-

The behavioral task was a fixed ratio 5/chow feeding choice task, which assesses the effort an animal is willing to exert to obtain a more rewarding food source.

4. Experimental Procedure:

-

Rats were administered TBZ or its vehicle 120 minutes prior to the behavioral testing.

-

This compound or its vehicle was administered 30 minutes before the testing session.

-

The primary outcome measures were the number of lever presses for the high-effort reward and the amount of low-effort chow consumed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. Effect of this compound, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. rsc.org [rsc.org]

(S)-Diclofensine: A Comprehensive Technical Guide on its Core Activity as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofensine, a tetrahydroisoquinoline derivative, has been recognized for its potent activity as a monoamine reuptake inhibitor. Extensive research has demonstrated that the pharmacological effects of this compound are primarily attributable to its (S)-enantiomer. This document provides an in-depth technical guide on the core activity of (S)-Diclofensine, focusing on its interaction with the dopamine, norepinephrine, and serotonin transporters. It includes a summary of quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of racemic this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. It is widely reported that the (S)-isomer is the active enantiomer, and the data for the racemate provides a strong indication of its potent activity.

Table 1: Monoamine Transporter Binding Affinities (Ki) of Racemic this compound [1]

| Transporter | Ki (nM) |

| Dopamine (hDAT) | 27 |

| Norepinephrine (hNET) | 96 |

| Serotonin (hSERT) | 29 |

Table 2: Monoamine Uptake Inhibition (IC50) of Racemic this compound [1]

| Transporter | IC50 (nM) |

| Dopamine (hDAT) | 2500 |

| Norepinephrine (hNET) | 4800 |

| Serotonin (hSERT) | 2800 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the monoamine transporter binding affinities and reuptake inhibition of this compound.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of (S)-Diclofensine for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the respective human monoamine transporter (hDAT, hNET, or hSERT) are cultured under standard conditions.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The binding assay is performed in a 96-well plate format.

-

Each well contains a mixture of the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound ((S)-Diclofensine) or a known displacing agent for determining non-specific binding.

-

For hDAT: [3H]WIN 35,428 as the radioligand and cocaine as the displacer.

-

For hNET: [3H]Nisoxetine as the radioligand and desipramine as the displacer.

-

For hSERT: [3H]Citalopram as the radioligand and clomipramine as the displacer.

-

-

The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of (S)-Diclofensine to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or transporter-expressing cells.

Methodology:

-

Preparation of Synaptosomes or Transporter-Expressing Cells:

-

Synaptosomes: Brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus striatum for SERT) are dissected from rodents. The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Transporter-Expressing Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured and harvested.

-

-

Uptake Inhibition Assay:

-

The assay is typically performed in a 96-well plate format.

-

Synaptosomes or cells are pre-incubated with varying concentrations of (S)-Diclofensine or a vehicle control in a physiological buffer (e.g., Krebs-Ringer-HEPES).

-

Following the pre-incubation period, a radiolabeled monoamine is added to initiate the uptake reaction.

-

For dopamine uptake: [3H]Dopamine.

-

For norepinephrine uptake: [3H]Norepinephrine.

-

For serotonin uptake: [3H]Serotonin.

-

-

The uptake is allowed to proceed for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

-

Non-specific uptake is determined in the presence of a high concentration of a known selective reuptake inhibitor for each transporter.

-

-

Termination of Uptake and Quantification:

-

The uptake reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled monoamine.

-

The amount of radioactivity accumulated within the synaptosomes or cells is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition of monoamine uptake is calculated for each concentration of (S)-Diclofensine.

-

The IC50 value, which is the concentration of the compound that produces 50% inhibition of uptake, is determined by non-linear regression analysis of the concentration-response curve.

-

Mandatory Visualization

The following diagram illustrates the mechanism of action of (S)-Diclofensine as a monoamine reuptake inhibitor at a presynaptic terminal.

Caption: Mechanism of (S)-Diclofensine as a monoamine reuptake inhibitor.

References

An In-Depth Technical Guide to Diclofensine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

InChIKey: ZJDCGVDEEHWEIG-UHFFFAOYSA-N

Diclofensine is a triple monoamine reuptake inhibitor that was investigated for its antidepressant properties.[1] Developed by Hoffmann-La Roche in the 1970s, its primary mechanism of action is the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in the central nervous system.[1] The (S)-isomer of this compound is responsible for its pharmacological activity. Clinical trials in humans demonstrated its efficacy as an antidepressant with a relatively favorable side-effect profile; however, its development was ultimately discontinued, potentially due to concerns about its abuse potential.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for the human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki)

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | 16.8[1] |

| Norepinephrine Transporter (NET) | 15.7[1] |

| Serotonin Transporter (SERT) | 51[1] |

Table 2: Monoamine Reuptake Inhibition (IC50)

| Assay System | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

| Rat Brain Synaptosomes | 0.74 nM | 2.3 nM | 3.7 nM |

| Transfected HEK293 Cells | 4.5 µM | 2.5 µM | 4.8 µM |

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the dopamine, norepinephrine, and serotonin transporters.

Objective: To quantify the binding affinity of this compound for DAT, NET, and SERT using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

-

Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either:

-

Binding buffer (for total binding).

-

A high concentration of the non-specific competitor (for non-specific binding).

-

Varying concentrations of this compound (for competitive binding).

-

-

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Reuptake Assay

This protocol describes a functional assay to measure the potency (IC50) of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Objective: To determine the IC50 values of this compound for the inhibition of DA, NE, and 5-HT reuptake into isolated nerve terminals.

Materials:

-

Rat brain tissue (striatum for DAT, hypothalamus for NET, and whole brain minus cerebellum for SERT)

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer bicarbonate buffer (containing appropriate salts, glucose, and pargyline to inhibit monoamine oxidase)

-

This compound (test compound)

-

Selective reuptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

-

Glass-Teflon homogenizer

-

Centrifuge

-

Water bath

-

Cell harvester

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the appropriate rat brain regions in ice-cold sucrose buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or buffer for 10-15 minutes at 37°C.

-

Initiate the reuptake reaction by adding the respective radiolabeled neurotransmitter.

-

Allow the reaction to proceed for a short period (typically 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Define non-specific uptake in the presence of a high concentration of a selective inhibitor for the respective transporter.

-

-

Data Analysis:

-

Subtract non-specific uptake from all measurements.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their concentrations and prolonging their action on postsynaptic receptors. This leads to the modulation of various downstream signaling pathways.

Caption: this compound's inhibition of monoamine transporters and downstream signaling.

The increased synaptic concentrations of dopamine, norepinephrine, and serotonin lead to enhanced activation of their respective postsynaptic receptors. For instance:

-

Dopamine: Increased dopamine levels can lead to the activation of D1-like and D2-like receptors. Activation of D1 receptors, which are coupled to Gs/olf proteins, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression.[2]

-

Norepinephrine: Elevated norepinephrine can act on various adrenergic receptors. For example, presynaptic α2-adrenergic receptors, coupled to Gi proteins, are involved in a negative feedback loop.[3] When activated, they inhibit adenylyl cyclase, leading to a decrease in cAMP and a reduction in further norepinephrine release.[4]

-

Serotonin: Increased serotonin can activate a wide array of serotonin receptors. The 5-HT2A receptor, for instance, is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).

The complex interplay of these and other signaling pathways contributes to the overall therapeutic effects of monoamine reuptake inhibitors like this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively available in the public domain. This is likely due to its discontinuation from clinical development.

Conclusion

This compound is a potent triple monoamine reuptake inhibitor with high affinity for dopamine, norepinephrine, and serotonin transporters. Its mechanism of action involves the elevation of synaptic concentrations of these key neurotransmitters, leading to the modulation of multiple downstream signaling pathways. While its clinical development was halted, the pharmacological profile of this compound provides a valuable reference for researchers and scientists in the field of antidepressant drug discovery and development. Further investigation into the nuanced effects of balanced monoamine reuptake inhibition may offer insights into novel therapeutic strategies for mood disorders.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound (Ro 8-4650)--a potent inhibitor of monoamine uptake: biochemical and behavioural effects in comparison with nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. Therapeutic efficacy and tolerance of this compound in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Diclofensine: A Technical Whitepaper on a Potential Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative developed by Hoffmann-La Roche in the 1970s, represents a significant early exploration into the development of triple monoamine reuptake inhibitors (TRIs) for the treatment of major depressive disorder (MDD). By acting on the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), this compound was designed to offer a broader spectrum of antidepressant efficacy compared to the selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) of its time. Early clinical trials demonstrated promising efficacy and a generally favorable side-effect profile, positioning it as a potentially valuable therapeutic agent. However, concerns regarding its abuse potential, likely stemming from its dopaminergic activity, led to the discontinuation of its clinical development. This in-depth technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, receptor binding profile, and clinical trial outcomes, presenting quantitative data in structured tables for clear comparison. Furthermore, this document outlines the experimental protocols employed in key studies and utilizes Graphviz diagrams to visually represent its signaling pathways and experimental workflows, offering a valuable resource for researchers and drug development professionals interested in the history and science of TRIs.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a persistent low mood, anhedonia, and a range of emotional, cognitive, and physical symptoms. The monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor, has been a cornerstone of antidepressant drug development for decades. This compound (Ro 8-4650) emerged from this paradigm as a potent inhibitor of the reuptake of all three of these key monoamine neurotransmitters.[1][2][3] Its chemical structure, a 4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a testament to the medicinal chemistry efforts of its era to develop novel antidepressant agents.[4] The active enantiomer of the compound was identified as the (S)-isomer.[4]

This whitepaper aims to provide a detailed technical guide on this compound, focusing on its core scientific attributes. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into a promising yet ultimately undeveloped antidepressant candidate.

Mechanism of Action and Pharmacology

This compound's primary mechanism of action is the inhibition of the presynaptic reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the synaptic availability of these neurotransmitters.[1][3] This triple reuptake inhibition is believed to underlie its antidepressant effects.

Monoamine Transporter Binding Affinity and Inhibition

This compound exhibits a high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The binding affinities (Ki) and inhibitory concentrations (IC50) have been determined in various in vitro studies, with some variability in the reported values. A key study utilizing human embryonic kidney (HEK) 293 cells stably expressing the human monoamine transporters provides a clear profile of its inhibitory activity.

| Transporter | Binding Affinity (Ki) (nM) | IC50 (nM) |

| Dopamine Transporter (DAT) | 16.8[4] | 740[5] |

| Norepinephrine Transporter (NET) | 15.7[4] | 2300[5] |

| Serotonin Transporter (SERT) | 51[4] | 3700[5] |

| Table 1: this compound Binding Affinity and Inhibitory Concentrations at Human Monoamine Transporters. |

Other Receptor Interactions

Beyond its primary action on monoamine transporters, research suggests that this compound may also interact with other receptor systems. One study indicated that this compound binds to adrenergic, dopamine, serotonin, and trace amine-associated receptors, although the functional significance of these interactions in its overall pharmacological profile requires further elucidation.[5]

Signaling Pathway

The therapeutic effect of this compound is predicated on its ability to modulate monoaminergic neurotransmission. By blocking the reuptake of serotonin, norepinephrine, and dopamine, it enhances the signaling of these neurotransmitters in key brain circuits implicated in mood regulation.

Caption: this compound's mechanism of action.

Experimental Protocols

A thorough understanding of the scientific basis for this compound's characterization requires a detailed examination of the experimental methodologies employed.

Monoamine Transporter Binding Assay

The binding affinity of this compound to monoamine transporters was determined using radioligand binding assays with membrane preparations from cells stably expressing the respective human transporters.

Protocol:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells were stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Cells were cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

-

Radioligand Binding: Membrane preparations were incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of this compound.

-

Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer to remove non-specific binding. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

Monoamine Uptake Inhibition Assay

The functional effect of this compound on monoamine reuptake was assessed using in vitro uptake inhibition assays.

Protocol:

-

Cell Culture or Synaptosome Preparation: Similar to the binding assay, HEK 293 cells expressing the respective human monoamine transporters were used. Alternatively, synaptosomes (resealed nerve terminals) were prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Uptake Assay: Cells or synaptosomes were pre-incubated with varying concentrations of this compound. The uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) was then initiated.

-

Incubation: The incubation was carried out for a short period (e.g., 5-10 minutes) at a physiological temperature (37°C).

-

Termination and Measurement: The uptake was terminated by rapid filtration and washing with ice-cold buffer. The amount of radiolabeled monoamine taken up by the cells or synaptosomes was determined by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC50) was calculated from the dose-response curves.

Clinical Trials and Efficacy

This compound underwent several clinical trials to evaluate its efficacy and safety as an antidepressant.

Pilot Trial in Depressed Patients

A significant pilot trial involved 169 hospitalized patients with various subtypes of depression.[2] The study reported a 75% response rate over a 30-day treatment period.[2] The primary effects observed were psychoenergizing and mood-alleviating.[2]

Double-Blind, Placebo-Controlled Trial

A randomized, double-blind, parallel-group study compared this compound to placebo in 40 patients with psychoreactive depression.[3] Patients received 50 mg of this compound per day (administered as 2 x 25 mg).[3] The results indicated the superiority of this compound over placebo, with a statistically significant number of "improved" patients (defined as a 50% or greater reduction in overall depression scores) by day 10 of treatment (p < 0.025).[3] Notably, anxiety symptoms showed a significant improvement with this compound compared to placebo (p < 0.05).[3]

Trial in Geriatric Patients

A placebo-controlled, double-blind trial was conducted in 60 elderly depressed hospitalized patients. The dosage ranged from 75 to 150 mg per day. Efficacy was assessed using the Hamilton's Scale of Depression and a self-rating mood scale.

| Trial | Patient Population | N | Dosage | Key Efficacy Findings |

| Pilot Trial[2] | Hospitalized patients with various depression subtypes | 169 | Not specified | 75% response rate over 30 days. |

| Double-Blind, Placebo-Controlled Trial[3] | Patients with psychoreactive depression | 40 | 50 mg/day (2 x 25 mg) | Superior to placebo; significant improvement in overall depression and anxiety. |

| Geriatric Trial | Elderly depressed hospitalized patients | 60 | 75-150 mg/day | Assessed with Hamilton's Scale of Depression and self-rating mood scale. |

| Table 2: Summary of Key Clinical Trials of this compound in Depression. |

Pharmacokinetics

Preclinical Studies on Abuse Potential

A critical factor in the discontinuation of this compound's development was the concern over its potential for abuse. This concern likely arose from its significant dopamine reuptake inhibition, a pharmacological property shared with substances of abuse such as cocaine. Preclinical studies in animal models are standard for assessing the abuse liability of new central nervous system (CNS) active drugs.

Relevant preclinical models for evaluating abuse potential include:

-

Self-Administration Studies: In these studies, animals (typically rats or non-human primates) are trained to perform a task (e.g., press a lever) to receive an infusion of the drug. A high rate of self-administration compared to a saline control is indicative of reinforcing properties and abuse potential.

-

Drug Discrimination Studies: Animals are trained to distinguish between the subjective effects of a known drug of abuse (e.g., cocaine or amphetamine) and saline. The test drug is then administered to see if it generalizes to the training drug, indicating similar subjective effects.

While the specific quantitative results from such studies on this compound are not detailed in the readily available literature, the decision to halt its development strongly suggests that the findings from these or similar preclinical assessments raised significant concerns.

Caption: Preclinical workflow for abuse liability.

Conclusion

This compound stands as a noteworthy example of early innovation in antidepressant drug discovery. Its triple monoamine reuptake inhibition profile held the promise of enhanced efficacy for a broader range of depressive symptoms. Clinical trials provided initial evidence of its potential as a rapidly acting and effective antidepressant with a favorable tolerability profile. However, the very mechanism that likely contributed to its efficacy, potent dopamine reuptake inhibition, also raised insurmountable concerns about its abuse liability, ultimately leading to the cessation of its development.

This technical guide has synthesized the available scientific information on this compound, providing a detailed look at its pharmacology, clinical performance, and the preclinical assessments that shaped its fate. For researchers and drug development professionals, the story of this compound offers valuable lessons. It underscores the delicate balance between therapeutic efficacy and safety, particularly for CNS-active drugs. Furthermore, it highlights the ongoing challenge in developing novel antidepressants that can effectively target the complex neurobiology of depression without introducing significant risks. The exploration of TRIs continues, and the legacy of early compounds like this compound provides a crucial historical and scientific context for these modern endeavors.

References

- 1. pjps.pk [pjps.pk]

- 2. Pilot trials with this compound, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic parameters of a single dose of a novel nano-formulated, lower-dose oral diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Clinical Trials of Diclofensine

Introduction

Diclofensine (Ro 8-4650), a tetrahydroisoquinoline derivative, was developed by Hoffmann-La Roche in the 1970s as a potential antidepressant.[1] It is a triple monoamine reuptake inhibitor, a class of drugs that block the reuptake of serotonin, norepinephrine, and dopamine.[1] Initial clinical trials in the early 1980s explored its efficacy and safety profile for the treatment of depression. Although these early studies showed promise, this compound's development was eventually discontinued, potentially due to concerns about its abuse potential.[1] This guide provides a detailed technical overview of the core initial clinical trials of this compound, focusing on its mechanism of action, experimental protocols, and key findings.

Core Mechanism of Action

This compound functions by inhibiting the reuptake of dopamine, norepinephrine, and serotonin at the synaptic cleft, thereby increasing the availability of these neurotransmitters.[2] It has shown potent inhibitory effects on the neuronal uptake of all three monoamines.[3] The (S)-isomer of this compound is understood to be the active component.[1] Its binding affinities (Ki) are 15.7 nM for the norepinephrine transporter (NET), 16.8 nM for the dopamine transporter (DAT), and 51 nM for the serotonin transporter (SERT).[1]

Pivotal Clinical Trials

Double-Blind, Placebo-Controlled Trial in Psychoreactive Depression

This study was a randomized, double-blind, parallel-group comparison to evaluate the efficacy and tolerance of this compound against a placebo in patients with psychoreactive depression.[2]

Experimental Protocol:

-

Study Design: A 30-day randomized, double-blind, parallel-group, placebo-controlled trial.[2]

-

Participant Population: 40 patients (11 hospitalized, 29 ambulatory) with a diagnosis of psychoreactive depression. The mean age of the participants was 39.6 years.[2]

-

Treatment Regimen: Patients were randomly assigned to receive either this compound at a dose of 25 mg twice daily (50 mg/day) or a matching placebo.[2]

-

Primary Efficacy Endpoint: The primary measure of efficacy was the number of "improved" patients, defined as a reduction in the overall depression scores by 50% or more.[2]

-

Secondary Endpoint: Improvement in individual symptoms, such as anxiety, was also assessed.[2]

Quantitative Data Summary

| Efficacy Outcome | This compound | Placebo | p-value | Citation |

| "Improved" Patients (≥50% score reduction) at Day 10 | Statistically Superior | - | < 0.025 | [2] |

| Improvement in Anxiety Symptoms | Significantly Better | - | < 0.05 | [2] |

| Safety Outcome | This compound Group | Placebo Group | Citation |

| Number of Patients with Side Effects | 1 | 1 | [2] |

| Reported Side Effects | Transient slight somnolence | Transient dizziness | [2] |

Pilot Trial in Hospitalized Depressed Patients

This open-label pilot trial aimed to evaluate the efficacy and safety of this compound in a larger, more diverse population of depressed patients.[4]

Experimental Protocol:

-

Study Design: An open-label, 30-day pilot trial.[4]

-

Participant Population: 169 mostly hospitalized patients with various subtypes of depression.[4]

-

Treatment Regimen: Patients were treated with this compound for 30 days. Dosage was adjusted based on clinical response.[4]

-

Primary Efficacy Endpoint: The overall response rate, characterized by psychoenergizing and mood-alleviating effects.[4]

-

Key Assessments: Improvement in specific symptoms of depression including mood, psychomotor retardation, anxiety, and suicidal ideation.[4]

Quantitative Data Summary

| Efficacy Outcome | Result | Citation |

| Overall Response Rate | 75% | [4] |

| Key Symptom Improvements | Contribution to Overall Improvement | Citation |

| Depressed Mood, Psychomotor Retardation, Anxiety, Suicidal Ideation, Phobic Thoughts, Agitation | Contributed most to improvement | [4] |

| Insomnia, Delusions | Little affected | [4] |

| Safety Outcome | Result | Citation |

| Drop-outs due to Adverse Reactions | Very low | [4] |

Double-Blind Comparison with Nomifensine in Outpatients

This study compared the efficacy and safety of this compound with another monoamine reuptake inhibitor, nomifensine, in a population of depressed outpatients.[5]

Experimental Protocol:

-

Study Design: A three-week, double-blind comparative trial.[5]

-

Participant Population: 107 depressed outpatients aged between 26 and 75 years.[5]

-

Treatment Regimen: Patients were randomized to receive either a single morning dose of 50 mg of this compound (n=54) or 75-100 mg of nomifensine in two divided doses (n=53).[5]

-

Primary Efficacy Endpoint: Change from baseline in the Depression Status Inventory (DSI) index of Zung.[5]

-

Secondary Endpoint: Change from baseline in the Anxiety Status Inventory (ASI) index.[5]

Quantitative Data Summary

| Efficacy Outcome | This compound Group | Nomifensine Group | Citation |

| Mean DSI and ASI values at end of treatment | Dropped to levels of a normal population | Dropped to levels of a normal population | [5] |

| Conclusion | Leads to a similar improvement in depressive outpatients at a dose relation of 2:3 (this compound:nomifensine). | [5] |

| Safety Outcome | Observation | Citation |

| Side-effect Profile | Similar between the two treatments | [5] |

| Sedation | No side-effects indicating sedation | [5] |

| Anticholinergic Effects | Rare | [5] |

Clinical Pharmacological Comparison in Healthy Volunteers

This study investigated the pharmacodynamic profile of this compound in comparison to nomifensine, amitriptyline, and placebo in healthy individuals.[6][7]

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled, crossover comparison.[6]

-

Participant Population: Ten healthy male volunteers.[6]

-

Treatment Regimen: Single oral doses of this compound (25 mg and 50 mg), nomifensine (75 mg), amitriptyline (50 mg), and placebo were administered in a crossover fashion.[6]

-

Key Assessments: A range of pharmacodynamic measures including salivary flow, pupil diameter, subjective sedation and mood, reaction time, critical flicker frequency, cardiovascular parameters (heart rate, blood pressure, ECG), and hormone levels (prolactin, cortisol, growth hormone).[6][7]

Quantitative Data Summary

| Pharmacodynamic Parameter | This compound (25mg & 50mg) | Amitriptyline (50mg) | Nomifensine (75mg) | Citation |

| Salivary Flow | No influence | Significantly reduced | Inhibited | [6] |

| Subjective Sedation & Mood | No significant effect | Significant sedation & impairment | No significant effect | [6] |

| Reaction Time | No effect | Prolonged | Significantly reduced (improved) | [6] |

| Cardiovascular Effects (HR, BP, ECG) | Not significantly influenced | - | - | [6][7] |

| Serum Hormones (Prolactin, Cortisol, GH) | No significant differences | - | - | [6][7] |

The initial clinical trials of this compound consistently demonstrated its efficacy as an antidepressant, showing superiority over placebo and comparable effectiveness to the active comparator, nomifensine.[2][5] The drug was generally well-tolerated, with a favorable side-effect profile characterized by a lack of significant sedative, anticholinergic, or cardiovascular effects, which were common with tricyclic antidepressants like amitriptyline.[4][5][6] Despite these positive early findings, this compound was not further developed for clinical use, a decision that may have been influenced by concerns regarding its abuse potential due to its action on dopamine reuptake.[1] These foundational studies provide valuable data for the ongoing research and development of novel antidepressants, particularly those with a multi-transporter mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Therapeutic efficacy and tolerance of this compound in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pilot trials with this compound, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind comparison of this compound with nomifensine in outpatients with dysphoric mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A clinical pharmacological comparison of this compound (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A clinical pharmacological comparison of this compound (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Abuse Potential of Diclofensine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

Executive Summary

Diclofensine, a triple reuptake inhibitor (TRI) with potent activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, was investigated as an antidepressant in the 1980s. Despite demonstrating clinical efficacy, its development was discontinued, with concerns regarding its abuse potential frequently cited as a contributing factor. This technical guide provides an in-depth analysis of the available preclinical and clinical data to evaluate the abuse liability of this compound. The document summarizes key quantitative data, details experimental methodologies where available, and visualizes the underlying neurochemical pathways and experimental workflows. Evidence suggests that this compound's high affinity for and potent inhibition of the dopamine transporter are the primary drivers for its potential for abuse, a characteristic supported by preclinical self-administration studies. However, a comprehensive clinical assessment of its abuse liability in humans is not publicly available.

Introduction

This compound is a 4-phenyl-isoquinoline derivative that acts as a non-selective inhibitor of monoamine reuptake. Its pharmacological profile, characterized by potent inhibition of dopamine, norepinephrine, and serotonin uptake, positioned it as a promising candidate for the treatment of depression. Clinical trials in the 1980s supported its antidepressant effects. However, the drug never reached the market. The prevailing hypothesis for its withdrawal from development centers on its potential for abuse, largely attributed to its significant interaction with the dopamine transporter, a key mechanism shared with drugs of abuse such as cocaine and amphetamine. This whitepaper aims to consolidate and critically evaluate the scientific evidence pertaining to the abuse potential of this compound.

Neuropharmacology and Mechanism of Action

This compound's primary mechanism of action is the blockade of the dopamine, norepinephrine, and serotonin transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The abuse potential of a substance is often linked to its ability to acutely increase dopamine levels in the brain's reward pathways, particularly the nucleus accumbens.

Monoamine Transporter Binding and Inhibition

Quantitative data from in vitro studies demonstrate this compound's high affinity for all three monoamine transporters. The following table summarizes the key findings from a study by Luethi et al. (2018), which characterized the interaction of this compound with human monoamine transporters expressed in HEK293 cells.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Dopamine (DAT) | 16.8 | 2500 |

| Norepinephrine (NET) | 15.7 | 4800 |

| Serotonin (SERT) | 51 | 3700 |

| Table 1: this compound's in vitro affinity and inhibition potency at human monoamine transporters. Data extracted from Luethi et al. (2018). |

These data indicate that this compound is a potent ligand for all three transporters, with a slightly higher affinity for NET and DAT compared to SERT.

Signaling Pathway

The reinforcing effects of drugs of abuse are primarily mediated by the mesolimbic dopamine pathway. By blocking the dopamine transporter, this compound increases the concentration of dopamine in the nucleus accumbens, leading to enhanced stimulation of postsynaptic dopamine receptors (primarily D1 and D2). This amplified signaling is believed to be the neurochemical basis for the rewarding and reinforcing properties of the drug, which can drive compulsive drug-seeking and taking behavior.

Preclinical Assessment of Abuse Potential

Preclinical studies are crucial for predicting the abuse liability of a novel compound. The primary methods for this assessment include self-administration, drug discrimination, conditioned place preference (CPP), and intracranial self-stimulation (ICSS).

Self-Administration Studies

The most direct evidence for the reinforcing effects of this compound comes from a study by Lamb and Griffiths (1990), which investigated its self-administration in baboons. In this paradigm, animals are trained to perform a specific response (e.g., lever press) to receive an intravenous infusion of a drug. Sustained self-administration is considered indicative of the drug's reinforcing properties and, by extension, its abuse potential.

Drug Discrimination Studies

Drug discrimination studies assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues produced by a specific drug and to respond on one of two levers to receive a reward. The study by Lamb and Griffiths (1990) also included a drug discrimination component in rats, comparing the stimulus effects of this compound to those of other antidepressants and cocaine. The results indicated that this compound produced discriminative stimulus effects that were similar to those of other dopamine reuptake inhibitors with known abuse potential.

Conditioned Place Preference and Intracranial Self-Stimulation

A comprehensive search of the scientific literature did not yield any published studies that have evaluated the effects of this compound in conditioned place preference (CPP) or intracranial self-stimulation (ICSS) paradigms. The absence of such studies represents a significant gap in the preclinical assessment of this compound's abuse potential.

Clinical Evidence

This compound underwent clinical trials for the treatment of depression in the 1980s. These studies generally reported positive efficacy and a favorable side-effect profile in the context of treating depression.

Clinical Efficacy and Safety in Depression Trials

Pilot trials in hospitalized patients with various subtypes of depression showed a response rate of 75% with this compound treatment.[1] The reported effects were psychoenergizing and mood-alleviating.[1] Side effects were generally mild, and drop-out rates due to adverse reactions were low.[1] Importantly, these trials were not designed to specifically assess abuse liability and the patient population was not selected for a history of substance abuse.

Assessment of Abuse Potential in Humans

Discontinuation of Clinical Development

While the exact reasons for the discontinuation of this compound's clinical development are not officially documented in the public domain, the recurring concern in the scientific literature is its abuse potential.[2] The strong preclinical evidence of reinforcing effects, coupled with its potent dopamine reuptake inhibition, likely raised significant flags for regulatory agencies and the developing company, leading to the cessation of its development.

Experimental Protocols

In Vitro Monoamine Transporter Assays (Luethi et al., 2018)

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.

-

Procedure: Cell membranes were incubated with the respective radioligand and various concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Procedure: Intact cells were incubated with this compound at various concentrations, followed by the addition of the radiolabeled monoamine substrate. The reaction was stopped by rapid filtration, and the radioactivity retained by the cells was measured.

-

Data Analysis: IC50 values, representing the concentration of this compound that inhibits 50% of monoamine uptake, were determined by non-linear regression analysis.

Conclusion

The available evidence strongly suggests that this compound possesses a significant potential for abuse. Its potent inhibition of the dopamine transporter, a key pharmacological feature shared with major drugs of abuse, is the primary molecular basis for this liability. Preclinical studies, particularly the demonstration of self-administration in baboons, provide compelling in vivo evidence of its reinforcing effects. While clinical data from depression trials did not specifically highlight abuse-related issues, these studies were not designed for such an assessment. The discontinuation of its clinical development, though not officially attributed to abuse potential, is widely believed to be influenced by this concern. The lack of dedicated human abuse potential studies and the absence of data from other preclinical models like CPP and ICSS represent notable gaps in a complete assessment. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of early and thorough evaluation of abuse liability for any CNS-active compound with significant dopamine transporter interaction.

References

- 1. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JMIR Public Health and Surveillance - Using Social Listening Data to Monitor Misuse and Nonmedical Use of Bupropion: A Content Analysis [publichealth.jmir.org]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of Diclofensine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclofensine is a psychoactive compound that acts as a triple monoamine reuptake inhibitor, affecting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Developed in the 1970s, it has shown antidepressant effects in human trials but was not brought to market.[3][4] Its mechanism of action, particularly its potent inhibition of dopamine and norepinephrine reuptake, makes it a subject of interest for research into depression, motivational deficits, and other neurological conditions.[3][5] These application notes provide detailed protocols for conducting in vivo rodent studies to evaluate the behavioral and pharmacokinetic properties of this compound.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound's primary pharmacological action is the blockade of monoamine transporters, which increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft.[1] This enhanced monoaminergic neurotransmission is believed to underlie its therapeutic effects.[1] The binding affinities for the human transporters have been determined, showcasing its potent activity.[3] A study by Papanikolaou (2023) highlights that its ability to increase dopamine neurotransmission may be particularly beneficial for treating effort-related motivational symptoms of depression.[5]

Data Presentation

Quantitative data from preclinical studies are essential for understanding the pharmacological profile of this compound.

Table 1: Monoamine Transporter Binding Affinities of this compound

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine Transporter (DAT) | 16.8[3] |

| Norepinephrine Transporter (NET) | 15.7[3] |

| Serotonin Transporter (SERT) | 51[3] |

Table 2: Example Dosing Regimen for this compound in Rats

| Parameter | Description |

|---|---|

| Species | Sprague-Dawley Rats[5] |

| Dosage Range | 1.25, 2.5, 5.0, 10.0 mg/kg[5] |

| Route of Administration | Intraperitoneal (IP) injection[5] |

| Vehicle | 10% Dimethyl Sulfoxide (DMSO), 15% Tween 80, 75% 0.9% Saline[5] |

| Pre-treatment Time | 30 minutes prior to behavioral testing[5] |

Table 3: Pharmacokinetic Parameters of Diclofenac in Rats (Note: This is for Diclofenac, a different compound, as specific data for this compound is limited)

| Parameter | Value (Oral Administration, 2 mg/kg) | Value (Intravenous Administration, 2 mg/kg) |

|---|---|---|

| Tmax (h) | 0.19 ± 0.04[6][7] | N/A |

| Cmax (ng/mL) | 1272 ± 112[6][7] | N/A |

| t1/2 (h) | 1.12 ± 0.18[6][7] | 1.22 ± 0.11[6] |

| AUC0-∞ (h*ng/mL) | 2501 ± 303[6][7] | 3356 ± 238[6] |

| Clearance (CL) (L/h) | 0.81 ± 0.10[6][7] | 0.60 ± 0.04[6] |

| Volume of Distribution (Vz) (L) | 1.29 ± 0.12[6][7] | 1.05 ± 0.10[6] |

Note: The pharmacokinetic data presented is for Diclofenac sodium, a non-steroidal anti-inflammatory drug, and not this compound.[6][7] This is provided as an example of pharmacokinetic analysis. Researchers should conduct a dedicated pharmacokinetic study for this compound in their specific rodent model as a preliminary step.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results.

Spontaneous Locomotor Activity Test

This test is used to assess the effects of this compound on general motor activity and to ensure that effects observed in other behavioral tests are not due to sedation or hyperactivity.

Objective: To measure spontaneous locomotor activity in an open field arena.

Materials:

-

Automated tracking system with infrared beams or overhead video camera and software[8][10]

-

70% Ethanol for cleaning

-

This compound solution and vehicle

-

Syringes and needles for IP injection

Procedure:

-

Acclimation: Bring animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[10]

-

Drug Administration: Administer the predetermined dose of this compound or vehicle via IP injection. Return the animal to its home cage for the 30-minute pre-treatment period.[5]

-

Testing:

-

Data Collection: The software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[10]

-

Cleaning: After each trial, clean the apparatus thoroughly to remove any olfactory cues.[10]

Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant-like activity.[11][12] The test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressants.[13][14]

Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility.

Materials:

-

Cylindrical container (e.g., 25 cm height, 15 cm diameter for mice)

-

Water maintained at 24-30°C[15]

-

Water-resistant stopwatch or video recording system

-

Towels for drying the animals

-

This compound solution and vehicle

Procedure:

-

Acclimation and Dosing: Follow the same acclimation and drug administration protocol as described for the locomotor activity test.

-

Test Session:

-

Fill the cylinder with water to a depth where the animal cannot touch the bottom with its paws or tail (e.g., 15 cm).[15]

-

Gently place the animal into the water.

-

The test session typically lasts for 6 minutes.[14]

-

Record the entire session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

-

Post-Test Care: At the end of the session, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.[13]

-

Data Analysis: Score the duration of immobility, typically during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.[14]

Tail Suspension Test (TST)

Similar to the FST, the TST is a test of behavioral despair used to screen for potential antidepressant drugs.[16][17]

Objective: To assess the antidepressant-like properties of this compound by measuring the time the animal remains immobile when suspended by its tail.

Materials:

-

Tail suspension apparatus (a box or chamber that allows the animal to hang freely)[18]

-

Adhesive tape strong enough to support the animal's weight[17][18]

-

Stopwatch or automated detection system

-

This compound solution and vehicle

Procedure:

-

Acclimation and Dosing: Follow the standard acclimation and drug administration protocol.

-

Suspension:

-

Test Session:

-

Post-Test: At the end of the session, gently remove the animal from the apparatus, remove the tape, and return it to its home cage.

-